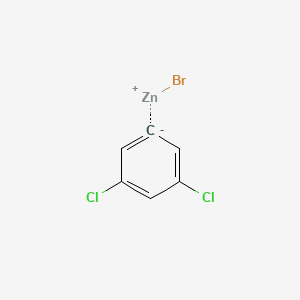
3,5-Dichlorophenylzinc bromide, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichlorophenylzinc bromide, 0.50 M in THF, is a reagent commonly used in laboratory experiments. It is a colorless, water-soluble compound that is used as a catalyst in organic reactions. It is also known as zinc bromide, or ZnBr2. This reagent has a wide range of applications in research, including the synthesis of organic compounds and the preparation of polymers.50 M in THF, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
3,5-Dichlorophenylzinc bromide, 0.50 M in THF, has a wide range of applications in scientific research. It can be used as a catalyst for the synthesis of organic compounds, such as alcohols, amines, and ketones. It can also be used to prepare polymers, such as polyurethanes and polyesters. In addition, it can be used as a reagent in the analysis of organic compounds, such as the determination of the boiling point and melting point.
作用機序
The mechanism of action of 3,5-dichlorophenylzinc bromide, 0.50 M in THF, is not well understood. However, it is believed that the reagent acts as a Lewis acid, which is a type of acid that can donate a pair of electrons to a Lewis base, such as a nucleophile. This donation of electrons leads to the formation of a new covalent bond between the two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-dichlorophenylzinc bromide, 0.50 M in THF, are not well understood. It is known that the reagent can cause irritation to the skin, eyes, and mucous membranes. In addition, it may cause adverse effects on the respiratory and digestive systems.
実験室実験の利点と制限
The advantages of using 3,5-dichlorophenylzinc bromide, 0.50 M in THF, in laboratory experiments include its high reactivity, low cost, and ease of use. It is also a relatively safe reagent to use, as it does not produce any toxic byproducts. However, there are some limitations to using this reagent. For example, it is not very soluble in water, so it must be used in an organic solvent such as THF. In addition, it is not very stable, so it must be used immediately after preparation.
将来の方向性
The potential future directions for the use of 3,5-dichlorophenylzinc bromide, 0.50 M in THF, in scientific research include the development of more efficient and cost-effective synthesis methods, the exploration of its potential applications in drug discovery and development, and the investigation of its biochemical and physiological effects. In addition, further research is needed to understand the mechanism of action of this reagent and to develop safer and more efficient methods of using it in laboratory experiments.
合成法
3,5-Dichlorophenylzinc bromide, 0.50 M in THF, can be synthesized by reacting 3,5-dichlorophenol with zinc bromide in the presence of tetrahydrofuran (THF). The reaction is typically carried out at room temperature and is typically complete within 30 minutes. The reaction mixture is then cooled and filtered to remove any insoluble material. The product is then dried and recrystallized to obtain a pure product.
特性
IUPAC Name |
bromozinc(1+);1,3-dichlorobenzene-5-ide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLXHUSGHLCWQN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C=C1Cl)Cl.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorophenylzinc bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-3-[4-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6415994.png)

![5-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6416007.png)


![4-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6416022.png)
![6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6416036.png)


![4-Hydroxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6416049.png)


